7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrimidine ring, and various functional groups
Mechanism of Action
Benzofurans
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds containing a benzofuran moiety have been found to exhibit a wide range of biological activities, including anticancer , antiviral , anti-inflammatory , and antimicrobial effects .
Pyrimidines
The pyrimidine ring is a basic structure found in many natural compounds, such as nucleotides, vitamins, and antibiotics. Pyrimidine derivatives have been associated with various biological activities, including antiviral , anti-inflammatory , and anticancer effects .
Trifluoromethyl group
The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and pharmacokinetic properties of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a substituted urea and an appropriate diketone or aldehyde under acidic conditions.
Coupling of the Pyrimidine and Benzofuran Units: The pyrimidine and benzofuran units are coupled through a nucleophilic substitution reaction, where the ethyl group on the pyrimidine reacts with the carboxamide group on the benzofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives and pyrimidine-based compounds.
Benzofuran Derivatives: These compounds often exhibit similar stability and reactivity due to the benzofuran core.
Pyrimidine-Based Compounds: These compounds share the pyrimidine ring, which is known for its biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-10-8-14(18(19,20)21)24-15(23-10)6-7-22-17(25)13-9-11-4-3-5-12(26-2)16(11)27-13/h3-5,8-9H,6-7H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIPCKXDFARQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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